
4-Mercaptobenzaldehyde
Vue d'ensemble
Description
4-Mercaptobenzaldehyde, also known by its CAS number 91358-96-2, is a p-thiol substituted benzaldehyde . It is commonly used in scientific research as a reagent for various chemical reactions . It serves as a building block in organic synthesis and is a precursor for the production of agrochemicals and other fine chemicals .
Molecular Structure Analysis
The molecular formula of 4-Mercaptobenzaldehyde is C7H6OS . The InChI code is 1S/C7H6OS/c8-5-6-1-3-7(9)4-2-6/h1-5,9H .Chemical Reactions Analysis
4-Mercaptobenzaldehyde is used in the preparation of chemopreventative agents . It can also be used in the capture of molecules for detection of nerve agents using surface-enhanced Raman spectroscopy . A study has used 4-Mercaptobenzaldehyde-functionalized ZIF-8-encapsulated gold nanostars as response probes for monitoring changes in pH and gaseous biogenic amine molecules .Physical And Chemical Properties Analysis
4-Mercaptobenzaldehyde has a molecular weight of 138.19 . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Protein Modification
4-Mercaptobenzaldehyde is used in protein modification . It serves as a bifunctional linker for highly selective and robust amine labeling under biocompatible conditions, which is crucial for therapeutic applications involving protein functionalization .
Materials Science
In materials science , 4-Mercaptobenzaldehyde is utilized to engineer surface chemistry. It’s particularly used in the creation of self-assembled monolayers on metal substrates, which have implications in various technological applications .
Chemical Synthesis
This compound plays a significant role in chemical synthesis due to its reactive functional groups. These groups facilitate the formation of diverse chemical structures, making it a valuable reagent in synthetic chemistry .
Immune Response Trigger
It has been used to modify trivalent peptides to trigger potent immune responses, showcasing its potential in immunotherapy and vaccine development .
Surface Chemistry Engineering
4-Mercaptobenzaldehyde aids in the engineering of surface chemistry, which is pivotal for developing sensors, catalysts, and electronic devices .
Synthesis of Chiral Auxiliaries
It has been reported for the synthesis and application of chiral auxiliaries, which are essential in producing enantiomerically pure compounds, a key aspect in pharmaceutical synthesis .
Orientations Futures
4-Mercaptobenzaldehyde is widely used in scientific research and its applications are expected to expand with ongoing studies . For instance, it has been used in the development of a platform for real-time monitoring of food freshness . As research progresses, new uses and applications for 4-Mercaptobenzaldehyde may be discovered.
Relevant Papers One relevant paper discusses the use of 4-Mercaptobenzaldehyde in the development of a platform for real-time monitoring of food freshness . The paper details the use of 4-Mercaptobenzaldehyde-functionalized ZIF-8-encapsulated gold nanostars as response probes for monitoring changes in pH and gaseous biogenic amine molecules .
Mécanisme D'action
Target of Action
4-Mercaptobenzaldehyde, also known as 4-sulfanylbenzaldehyde , is a versatile compound used in organic synthesis reactions as an intermediate . It contains a mercapto group (-SH) and an aldehyde group (-CHO), which can act as a metal ion probe and ligand, participating in the recognition and capture of metal ions .
Mode of Action
The compound interacts with its targets primarily through its mercapto and aldehyde groups. The mercapto group can form covalent bonds with metal ions, enabling the compound to act as a ligand and participate in metal ion recognition and capture . The aldehyde group can undergo a variety of organic reactions, making it a valuable intermediate in organic synthesis .
Biochemical Pathways
Given its role as an intermediate in organic synthesis and its ability to interact with metal ions, it’s plausible that it could influence a variety of biochemical processes depending on the specific context of its use .
Result of Action
The molecular and cellular effects of 4-Mercaptobenzaldehyde’s action would depend on the specific context of its use. As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products . When acting as a metal ion probe and ligand, it could potentially influence the activity of metal-dependent enzymes or other metal-binding proteins .
Action Environment
The action, efficacy, and stability of 4-Mercaptobenzaldehyde can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as pH, temperature, and the presence of other reactive species. It’s also worth noting that 4-Mercaptobenzaldehyde is sensitive to air and moisture , which could impact its stability and effectiveness in certain environments.
Propriétés
IUPAC Name |
4-sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLPPGBADQVXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448284 | |
| Record name | 4-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptobenzaldehyde | |
CAS RN |
91358-96-2 | |
| Record name | 4-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Mercaptobenzaldehyde enable the detection of hydrazine and its derivatives using SERS?
A1: 4-Mercaptobenzaldehyde serves as a reactive chemical reporter in Surface-Enhanced Raman Scattering (SERS) based detection of hydrazine and its derivatives. [, ] The thiol group (-SH) of 4-Mercaptobenzaldehyde readily binds to gold surfaces commonly used in SERS substrates. When hydrazine or its derivatives are present, they undergo a chemical reaction with the aldehyde group (-CHO) of the immobilized 4-Mercaptobenzaldehyde. This reaction forms a new compound, benzaldehyde hydrazone, which possesses a distinct and detectable Raman signal. This signal change allows for the sensitive and specific identification and quantification of hydrazine even at extremely low concentrations. [, ]
Q2: What are the advantages of incorporating 4-Mercaptobenzaldehyde into Slippery Liquid-Infused Porous Surfaces (SLIPS) for food spoilage monitoring?
A2: Integrating 4-Mercaptobenzaldehyde functionalized Gold Nanostars encapsulated within Zeolitic Imidazolate Framework-8 (AuNS@ZIF-8) with SLIPS platforms offers a synergistic approach for real-time monitoring of food freshness. [] The ZIF-8 provides a porous structure that effectively traps gaseous molecules released during food spoilage, like biogenic amines. Simultaneously, the SLIPS substrate enhances the interaction of these trapped molecules with the 4-Mercaptobenzaldehyde functionalized AuNS@ZIF-8, acting as a sensitive probe. This combination allows for real-time tracking of pH changes and spoilage markers, making it a promising tool for ensuring food quality and safety. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


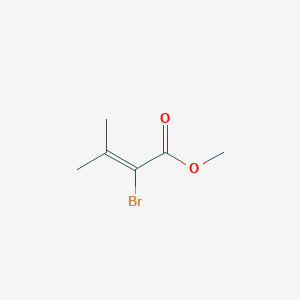
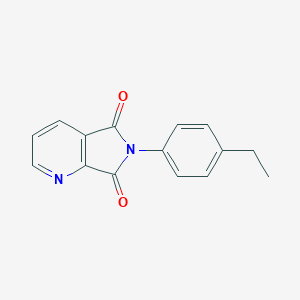
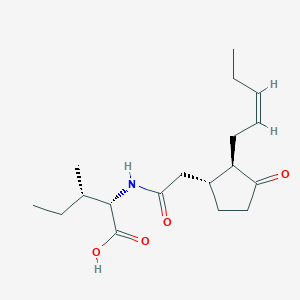

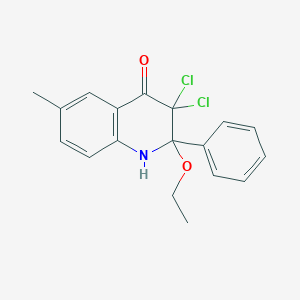
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)
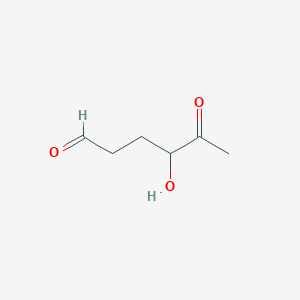
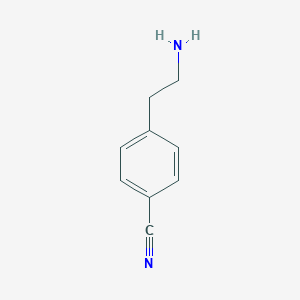


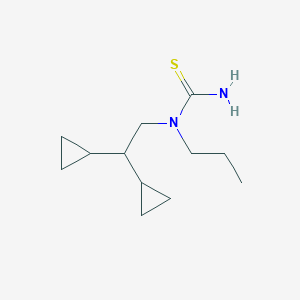
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)